molecular formula C9H7Cl2NO B3248809 2-Chloroquinolin-6-ol hydrochloride CAS No. 189362-46-7

2-Chloroquinolin-6-ol hydrochloride

Cat. No.: B3248809
CAS No.: 189362-46-7
M. Wt: 216.06 g/mol
InChI Key: CJICMVCMFOEGPD-UHFFFAOYSA-N
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Description

2-Chloroquinolin-6-ol hydrochloride: is a chemical compound with the molecular formula C9H7Cl2NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinolin-6-ol hydrochloride typically involves the chlorination of quinolin-6-ol. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinolin-6-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation: Potassium permanganate, sulfuric acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloroquinolin-6-ol hydrochloride is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The chlorine atom at the 2-position and the hydroxyl group at the 6-position play crucial roles in these interactions. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Chloroquinolin-6-ol hydrochloride is unique due to the presence of both the chlorine atom at the 2-position and the hydroxyl group at the 6-position. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-chloroquinolin-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO.ClH/c10-9-4-1-6-5-7(12)2-3-8(6)11-9;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJICMVCMFOEGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Hydroxycarbostyril (100 g) is added into phosphorus oxychloride (500 ml), and the mixture is refluxed for 5 hours. The mixture is concentrated under reduced pressure to remove the phosphorus oxychloride, and the residue thus obtained is dissolved in a small amount of chloroform, and then the mixture is poured into ice-water. The precipitated crystals are collected by filtration, washed successively with water, acetone and n-hexane, and dried to give 2-chloro-6-hydroxyquinoline hydrochloride (127 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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